Hydroxymethylbenzoate
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Overview
Description
Hydroxymethylbenzoate, also known as 4-hydroxymethylbenzoate, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, where a hydroxymethyl group (-CH2OH) is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxymethylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Hydroxymethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxybenzoate.
Reduction: The compound can be reduced to form 4-methylbenzoate.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-carboxybenzoate
Reduction: 4-methylbenzoate
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Hydroxymethylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly as preservatives.
Industry: It is used as a preservative in cosmetics and personal care products due to its antimicrobial properties
Mechanism of Action
The mechanism of action of hydroxymethylbenzoate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial activity is primarily due to the hydroxymethyl group, which interacts with the lipid bilayer of the cell membrane .
Comparison with Similar Compounds
Hydroxymethylbenzoate can be compared with other similar compounds such as:
Methyl 4-hydroxybenzoate (Methyl paraben): Both compounds have antimicrobial properties, but methyl 4-hydroxybenzoate is more commonly used as a preservative in food and cosmetics.
Ethyl 4-hydroxybenzoate (Ethyl paraben): Similar to methyl 4-hydroxybenzoate, ethyl 4-hydroxybenzoate is used as a preservative but has a slightly different solubility profile.
Propyl 4-hydroxybenzoate (Propyl paraben): This compound is also used as a preservative and has a longer alkyl chain, which affects its solubility and antimicrobial activity.
This compound is unique due to its specific hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other benzoate derivatives .
Properties
IUPAC Name |
hydroxymethyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMIDGSPFGJFCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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